molecular formula C25H32N2 B14587509 1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine CAS No. 61456-42-6

1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine

Katalognummer: B14587509
CAS-Nummer: 61456-42-6
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: CUUMGCIRBPCFEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine is an organic compound that features a complex structure with a phenylethenyl group attached to a dipiperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine typically involves the reaction of 3-(2-phenylethenyl)benzaldehyde with dipiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylethenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}diethylamine
  • 1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}diethanolamine

Uniqueness

1,1’-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

61456-42-6

Molekularformel

C25H32N2

Molekulargewicht

360.5 g/mol

IUPAC-Name

1-[[3-(2-phenylethenyl)phenyl]-piperidin-1-ylmethyl]piperidine

InChI

InChI=1S/C25H32N2/c1-4-11-22(12-5-1)15-16-23-13-10-14-24(21-23)25(26-17-6-2-7-18-26)27-19-8-3-9-20-27/h1,4-5,10-16,21,25H,2-3,6-9,17-20H2

InChI-Schlüssel

CUUMGCIRBPCFEL-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(C2=CC=CC(=C2)C=CC3=CC=CC=C3)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.